
(1-naphthylmethyl)(4-piperidinylmethyl)amine dihydrochloride
Vue d'ensemble
Description
(1-naphthylmethyl)(4-piperidinylmethyl)amine dihydrochloride, also known as NPC 15437, is a chemical compound that has gained significant interest in scientific research. This compound has been synthesized and studied for its potential applications in the field of neuroscience. NPC 15437 is a selective agonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. In
Mécanisme D'action
(1-naphthylmethyl)(4-piperidinylmethyl)amine dihydrochloride 15437 is a selective agonist of the dopamine D3 receptor. When this compound 15437 binds to the dopamine D3 receptor, it activates a signaling pathway that leads to an increase in dopamine release in the mesolimbic pathway of the brain. This increase in dopamine release is thought to be responsible for the rewarding and reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound 15437 has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound 15437 has been shown to increase locomotor activity and induce conditioned place preference, which is a behavioral measure of reward. This compound 15437 has also been shown to decrease cocaine self-administration and attenuate the reinstatement of cocaine-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-naphthylmethyl)(4-piperidinylmethyl)amine dihydrochloride 15437 in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and investigate its role in various neuropsychiatric disorders. However, one limitation of using this compound 15437 is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on (1-naphthylmethyl)(4-piperidinylmethyl)amine dihydrochloride 15437. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of interest is the development of new compounds that target the dopamine D3 receptor with greater selectivity and potency. Additionally, further studies are needed to investigate the long-term effects of this compound 15437 on dopamine signaling and behavior.
Applications De Recherche Scientifique
(1-naphthylmethyl)(4-piperidinylmethyl)amine dihydrochloride 15437 has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This compound 15437 has been used in a variety of studies to investigate the role of the dopamine D3 receptor in addiction, depression, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.2ClH/c1-2-7-17-15(4-1)5-3-6-16(17)13-19-12-14-8-10-18-11-9-14;;/h1-7,14,18-19H,8-13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGAKDPSGYBYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=CC3=CC=CC=C32.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4428836.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428841.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4428849.png)
![9-cyclohexyl-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428858.png)
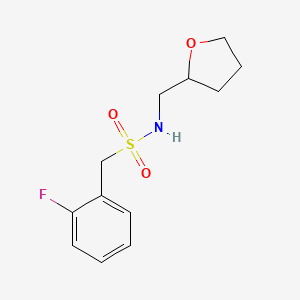
![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)

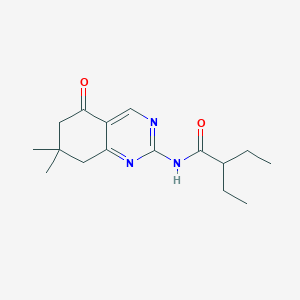
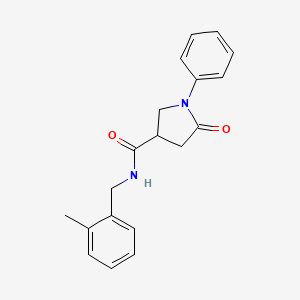
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperidinecarboxamide](/img/structure/B4428899.png)
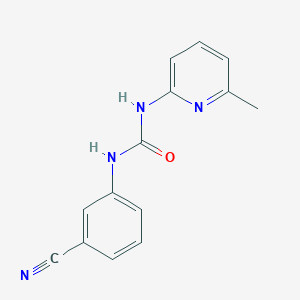
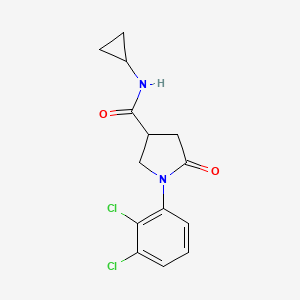
![1-[(2-fluorobenzyl)sulfonyl]indoline](/img/structure/B4428911.png)
![1-ethyl-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4428930.png)